Product packaging for Menadione nicotinamide bisulfite(Cat. No.:CAS No. 73581-79-0)

Menadione nicotinamide bisulfite

Cat. No.: B1253534
CAS No.: 73581-79-0
M. Wt: 376.4 g/mol
InChI Key: RMXKVUXLGPLYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menadione nicotinamide bisulfite (MNB) is a synthetic, water-soluble complex recognized in research for its role as a source of vitamin K activity. With the molecular formula C17H16N2O6S and a molecular weight of 376.38 g/mol , this compound is a molecular adduct that provides a more stable form of vitamin K3 (menadione) compared to other salts like menadione sodium bisulfite (MSB) . Its primary research value lies in its dual functionality; it serves as a bioactive precursor to menaquinone-4 (vitamin K2) and provides niacin activity, as the nicotinamide moiety is bioavailable . In vivo, menadione is metabolically activated in the liver to become a cofactor for the enzyme γ-glutamyl carboxylase . This enzyme is essential for the post-translational carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (Gla proteins) . These proteins are critical for several biological processes, including normal blood coagulation (e.g., prothrombin, Factor VII) and bone metabolism (e.g., osteocalcin) . The European Food Safety Authority (EFSA) has evaluated and regards MNB as an effective source of vitamin K in animal nutrition . Studies on various species, including poultry and fish like coho salmon alevins, have focused on determining how dietary MNB supplementation affects growth performance, antioxidant capacity, and the concentration of menaquinone-4 in tissues . Research also indicates that micro-encapsulated forms of MNB exhibit superior storage stability in vitamin premixes compared to crystal forms, which is a significant consideration for feed formulation research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O6S B1253534 Menadione nicotinamide bisulfite CAS No. 73581-79-0

Properties

CAS No.

73581-79-0

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide

InChI

InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9)

InChI Key

RMXKVUXLGPLYON-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N

Canonical SMILES

COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N

Pictograms

Irritant; Environmental Hazard

Synonyms

menadione nicotinamide bisulfite

Origin of Product

United States

Synthetic Chemistry, Manufacturing Processes, and Compound Stability

Synthetic Pathways and Precursor Chemistry

The synthesis of menadione (B1676200) nicotinamide (B372718) bisulfite is a multi-step process that begins with the production of its core precursor, menadione (2-methyl-1,4-naphthoquinone).

The primary and most cost-effective industrial pathway to menadione is through the oxidation of 2-methylnaphthalene (B46627). researchgate.netaip.org This process has been subject to extensive research to improve yields and reduce environmental impact.

A historically significant and industrially adapted method involves the oxidation of 2-methylnaphthalene using strong oxidizing agents like chromium(VI) compounds (e.g., chromium(IV) oxide or sodium dichromate) in an acidic medium, such as sulfuric or acetic acid. nih.gov For instance, the use of sodium dichromate in sulfuric acid can yield menadione at 62%. nih.gov However, this method is not environmentally friendly, generating significant inorganic salt byproducts and chromium-containing wastewater. nih.gov

To create more eco-friendly processes, alternative oxidizing agents have been explored. These include:

Hydrogen Peroxide (H₂O₂): The oxidation of 2-methylnaphthol, a related precursor, with 60% aqueous hydrogen peroxide, catalyzed by bromine and sulfuric acid, has been shown to produce menadione in a high yield of 90%. nih.gov The advantage of using 2-methylnaphthol is the avoidance of byproducts like 6-methyl-1,4-naphthoquinone. nih.govbeilstein-journals.org

Cerium(IV) Salts: A patented method describes reacting 2-methylnaphthalene with an aqueous solution of a tetravalent cerium salt. google.comgoogle.com This reaction is typically conducted at temperatures between 40-90°C for 0.5-3 hours. google.comgoogle.com The process results in an oil phase containing menadione and an aqueous phase with the reduced trivalent cerium salt, which can be re-oxidized and recycled. google.comgoogle.com

Other Oxidants: Research has also investigated agents like peracetic acid in the presence of gold nanoparticles, achieving high conversion and selectivity rates. nih.govbeilstein-journals.org

Once menadione is synthesized, it is converted to the more stable and water-soluble menadione nicotinamide bisulfite. This is achieved through an addition reaction where menadione reacts with sodium bisulfite to form menadione sodium bisulfite (MSB), which then forms a stable salt with nicotinamide (a form of vitamin B3). google.comgoogle.com

Various synthetic strategies exist for producing menadione, the key intermediate for MNB. These methods differ in their precursors, efficiency, and environmental footprint. The oxidation of 2-methylnaphthalene remains a dominant industrial method due to cost-effectiveness, but greener alternatives are continuously being developed. aip.orgnih.gov

Other less common, yet efficient, approaches include the demethylation of 2-methyl-1,4-dimethoxynaphthalene and the construction of the naphthoquinone ring through methods like the Diels-Alder reaction. nih.gov For example, a Diels-Alder reaction using 1-ketoxy-1,3-butadiene and 2-methyl-1,4-benzoquinone has been reported to produce menadione in 90% yield. nih.gov

Table 1: Comparative Analysis of Menadione Synthesis Methodologies

Methodology Starting Material Key Reagents/Catalysts Reported Yield Key Advantages/Disadvantages
Chromium Oxidation 2-Methylnaphthalene Sodium dichromate, Sulfuric acid 62% nih.gov Cost-effective for industrial scale; Generates chromium waste. researchgate.netnih.gov
Hydrogen Peroxide Oxidation 2-Methylnaphthol H₂O₂, Bromine, Sulfuric acid 90% nih.gov High yield; Avoids certain byproducts. nih.govbeilstein-journals.org
Cerium Salt Oxidation 2-Methylnaphthalene Tetravalent cerium salt High google.com Recyclable oxidant; Reduces waste. google.comgoogle.com
Diels-Alder Reaction 1-ketoxy-1,3-butadiene, 2-methyl-1,4-benzoquinone LiClO₄-diethyl ether 90% nih.gov High yield under specific conditions; Less common industrially. nih.gov
Peracetic Acid Oxidation 2-Methylnaphthalene Peracetic acid, Gold nanoparticles (Au/HPS) 75% selectivity nih.govbeilstein-journals.org Alternative to heavy metal oxidants. nih.govbeilstein-journals.org

Industrial Production Technologies and Process Optimization

The industrial production of this compound focuses on maximizing purity and yield while controlling costs and environmental impact.

A significant challenge in the industrial production of MNB, particularly when using chromium-based oxidation, is the contamination of the final product with chromium. researchgate.netaip.org Regulatory bodies have set strict limits on chromium content in MNB, for example, EU Regulation No. 1831/2003 limits it to 142 mg/kg. researchgate.netgoogle.com

Effective purification techniques have been developed to address this. A common industrial method involves a multi-step purification process of the crude MNB:

Re-pulping and Dissolution: Crude MNB with high chromium content is re-pulped in water, often with the addition of a solvent like butanol-1. researchgate.netaip.org

pH Adjustment: Sodium carbonate is added to the suspension to raise the pH to a stable range of 5.5–5.7. researchgate.netaip.orgresearchgate.net This causes the MNB to dissolve while some chromium-containing impurities remain as a precipitate.

Acidification and Precipitation: The solution is then filtered to remove insoluble particles. Subsequently, the pH of the filtrate is lowered to the range of 4.4–4.6 with sulfuric acid, which causes more complete precipitation of chromium-containing impurities. researchgate.netaip.org The use of a filter aid like diatomite can improve this filtration step. researchgate.netaip.org

MNB Crystallization: Finally, the purified solution is further acidified with sulfuric acid to a pH of 2.0–2.2. researchgate.netaip.org This causes the purified MNB to precipitate out of the solution. The precipitate is then filtered, washed, and dried to yield a final product with significantly reduced chromium content. researchgate.netaip.org

This process effectively removes both chromium and other organic impurities, such as residual 2-methylnaphthalene. researchgate.net

Table 2: Optimized Parameters for MNB Purification from Chromium Impurities

Parameter Optimal Range/Value Purpose
Process Temperature 20–40 °C researchgate.netresearchgate.net To ensure efficient reaction and dissolution kinetics.
Initial MNB Content 25–30% in solution researchgate.netresearchgate.net To create an effective concentration for purification.
pH for Dissolution 5.5–5.7 researchgate.netaip.orgresearchgate.net To dissolve MNB while keeping some impurities solid.
pH for Impurity Precipitation 4.4–4.6 researchgate.netaip.org To precipitate chromium-containing impurities from the solution.
pH for MNB Precipitation 2.0–2.2 researchgate.netaip.org To crystallize the purified MNB product from the solution.

Furthermore, optimizing process parameters such as reaction time, temperature, and reactant concentrations is crucial. For instance, in the synthesis of MSB (the intermediate to MNB), reacting 2-methyl-1,4-naphthoquinone with sodium bisulfite at 40-50°C for 120 minutes has been identified as an effective condition. google.com The use of a new solvent system instead of ethanol (B145695) has been shown to shorten reaction times, improve yield, and reduce by-products. google.com The development of cyclic processing methods, where substandard MNB is reprocessed through the purification cycle, also contributes to reducing waste and improving the economic viability of production. researchgate.netaip.org

Intrinsic and Exogenous Factors Influencing Compound Stability

This compound is valued for its enhanced stability compared to other forms of vitamin K3, such as menadione sodium bisulfite (MSB). nih.govnih.govresearchgate.net However, its stability is still influenced by a range of factors.

Intrinsic Factors: The chemical structure of MNB, being an organic salt of menadione and nicotinamide, confers greater stability than the simpler MSB complex. researchgate.net

Exogenous Factors:

Temperature and Humidity: High temperature and high relative humidity negatively affect the stability of MNB, although it is more resistant than MSB under these conditions. nih.gov Storage in a cool, dry place is recommended. honestbiovet.com

Light and Moisture: Exposure to light and moisture can degrade the compound. redox.com Therefore, it should be stored in well-closed, opaque containers. honestbiovet.combiosynth.com

pH: MNB shows better stability than MSB, which can isomerize at a pH lower than neutral, resulting in a loss of activity. researchgate.net MNB is also incompatible with strong acids and strong bases. redox.com

Other Compounds: The presence of other substances, such as choline (B1196258) chloride in premixes, can negatively impact VK3 retention. nih.gov

Physical Form: Encapsulation techniques, which create micro-capsules or micro-spheres, can significantly improve the storage stability of MNB by providing a physical barrier against environmental factors. nih.govnih.gov

Table 3: Factors Affecting this compound (MNB) Stability

Factor Effect on Stability Mitigation Strategy
High Temperature Negative; accelerates degradation. nih.govresearchgate.net Store in a cool place (e.g., 10°C - 25°C). biosynth.com
High Humidity/Moisture Negative; promotes degradation. nih.govredox.com Store in a dry place in sealed containers. honestbiovet.com
Light Negative; can cause decomposition. redox.com Protect from light; use opaque packaging. biosynth.com
pH Incompatible with strong acids and bases. redox.com Avoid formulation with highly acidic or alkaline components.
Presence of Choline Chloride Negative; reduces retention in premixes. nih.gov Physical separation or encapsulation.
Physical Formulation Non-encapsulated forms are less stable. Encapsulation (micro-capsules/micro-spheres) improves stability. nih.govnih.gov

Stability of this compound in Pre-mixes and Feed Matrices

The stability of this compound (MNB) in animal feed is a critical factor, as significant losses can occur during the storage of premixes and the manufacturing of the final feed. researchgate.net The compound is generally stable under recommended handling and storage conditions, which include keeping it in dry, cool, and dark places. redox.comfoodsweeteners.com However, its stability is influenced by several factors, including temperature, humidity, storage duration, and the composition of the feed matrix. nih.govfrontiersin.org

Research demonstrates that the retention of MNB decreases over time, with more significant losses occurring under conditions of high temperature and humidity. A study evaluating the stability of different vitamin K3 forms in a vitamin premix found that MNB retention progressively declined over a six-month storage period. When stored at 40°C and 75% relative humidity, the losses were more pronounced than at 25°C and 60% relative humidity. nih.gov

Furthermore, feed processing techniques such as pelleting and extrusion, which involve high temperatures and pressure, can substantially impact MNB stability. nih.gov One study observed that pelleting at high temperature and long retention time (HTLR) resulted in lower recovery of vitamin K3 compared to low temperature and long retention (LTLR) conditions. nih.gov Similarly, extrusion at a higher temperature (135°C) led to lower vitamin K3 recovery compared to a lower temperature (100°C). nih.gov Despite these losses, MNB generally exhibits robust stability through these demanding processes. nih.gov

The presence of other components in the feed matrix, such as choline chloride and trace minerals, can also affect MNB's stability. In a vitamin trace mineral (VTM) premix, the retention of vitamin K3 was observed to decrease significantly over a six-month storage period, although the presence of choline chloride did not show a statistically significant interaction with the vitamin K3 source in one study. nih.gov

Table 1: Retention Rate (%) of this compound (MNB) in Vitamin Premix Over 6 Months

Data sourced from a 2021 study on vitamin K3 stability in vitamin premixes. nih.gov

Comparative Stability Profiles with Other Menadione Derivatives (e.g., Menadione Sodium Bisulfite)

This compound (MNB) is widely recognized as a more stable form of vitamin K3 compared to Menadione Sodium Bisulfite (MSB). foodsweeteners.comnih.gov This enhanced stability is attributed to its molecular structure, where the introduction of nicotinamide macromolecules replaces the sodium ions and crystalline water found in MSB. nih.gov

Comparative studies consistently show higher retention rates for MNB than for MSB under various conditions. In a study on vitamin premixes stored for six months, the average retention of MNB was significantly higher than that of MSB at every time point. After six months, the retention of MNB was 52%, whereas MSB retention dropped to 32%. nih.gov

The superior stability of MNB is also evident during feed manufacturing processes. In an experiment comparing the two sources during pelleting, the recovery of MNB was 86.21%, which was significantly higher than the 75.49% recovery for MSB. nih.gov Similarly, when subjected to extrusion, MNB showed a significantly higher recovery rate (72.74%) compared to MSB (64.67%). nih.gov This suggests that MNB is more resilient to the stresses of high temperature and high-pressure processing. nih.gov

However, it is worth noting that in some matrices, the stability difference may be less pronounced. For instance, in a vitamin trace mineral (VTM) premix, one study found no statistically significant difference in the retention rates between MSB and MNB over a six-month storage period at room temperature. nih.gov Despite this, the general consensus from multiple studies is that MNB offers a more stable and reliable source of vitamin K activity in animal feed applications compared to MSB. researchgate.netnih.govnih.gov

Table 2: Comparative Recovery (%) of MNB and MSB After Feed Processing

Data sourced from a 2021 study on the effects of processing on vitamin K3 stability. nih.gov

Table 3: Comparative Retention (%) of MNB and MSB in Vitamin Premix (Average of Two Storage Conditions)

Data sourced from a 2021 study on vitamin K3 stability in vitamin premixes. nih.gov

Biochemical Transformations and Metabolic Pathways

Bioconversion to Menaquinone-4 (MK-4) in Animal Tissues

The transformation of menadione (B1676200), the active component of MNB, into MK-4 is a key metabolic process in animals. nih.gov This conversion allows the synthetic provitamin to be utilized for essential vitamin K-dependent functions.

Enzymatic Mechanisms Governing Biotransformation (e.g., UBIAD1, NQO1 activity)

The bioconversion of menadione to MK-4 is primarily catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). nih.govfda.gov.twnih.gov This enzyme facilitates the prenylation of the menadione ring with a geranylgeranyl group derived from geranylgeranyl pyrophosphate to form MK-4. nih.govtufts.edu While UBIAD1 exhibits strong prenylation activity for menadione, its side chain cleavage activity for phylloquinone (vitamin K1) is weak. nih.gov

The process involves the initial release of menadione from its dietary source in the intestine. nih.gov It is then transported to various tissues where it is reduced by redox enzymes before being converted to MK-4 by UBIAD1. nih.gov Research suggests that the hydroquinone (B1673460) form of menadione, rather than the quinone form, is the actual substrate for UBIAD1. nih.gov The enzyme NAD(P)H quinone dehydrogenase 1 (NQO1) is thought to play a role in maintaining menadione in its reduced state (menadiol), thereby preventing it from participating in one-electron redox cycling and making it available for conversion to MK-4.

Tissue-Specific Localization and Distribution of Menaquinone-4 Conversion Products

Following the conversion from menadione, MK-4 is found in various tissues throughout the body. fda.gov.tw High concentrations of MK-4 are particularly noted in the brain, kidneys, and pancreas of both humans and rats. fda.gov.tw Studies in mice have shown that dietary forms of vitamin K, including menadione, are converted to MK-4, which then accumulates in extrahepatic tissues. researchgate.netcapes.gov.brnih.gov The enzyme responsible for this conversion, UBIAD1, is expressed in a wide range of tissues, including bone and osteoblasts, indicating its importance in local MK-4 synthesis. fda.gov.twnih.gov

Research in mice has demonstrated that the conversion of phylloquinone to MK-4 occurs after oral or enteral administration, but not after parenteral or intracerebroventricular administration, suggesting an important role of the intestine in the initial steps of this metabolic pathway. capes.gov.brnih.gov The released menadione is then circulated to target tissues for prenylation by UBIAD1. researchgate.net In Coho salmon, dietary supplementation with menadione nicotinamide (B372718) bisulfite led to increased concentrations of MK-4 in both the liver and muscle. mdpi.comresearchgate.net

Functional Role in Vitamin K-Dependent Protein Carboxylation

The primary established function of vitamin K, including MK-4 derived from menadione nicotinamide bisulfite, is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). nih.gov This enzyme is essential for the post-translational modification of specific proteins, a process critical for their biological activity.

Activation and Modulation of γ-Glutamyl Carboxylase (GGCX) Activity in Animal Models

MK-4, synthesized from menadione, acts as a cofactor for GGCX, which catalyzes the carboxylation of glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on vitamin K-dependent proteins (VKDPs). fda.gov.twmdpi.com This carboxylation is a crucial step for the activation of these proteins, enabling them to bind calcium and participate in various physiological processes. dsm-firmenich.com Studies in animal models have shown that GGCX activity is present in various tissues, including the lungs, where it is significantly lower than in the liver. researchgate.net

Biosynthesis and Regulation of Vitamin K-Dependent Proteins (VKDPs) in Non-Human Organisms

In various non-human organisms, this compound contributes to the synthesis and regulation of VKDPs. These proteins are involved in critical functions such as blood coagulation and bone metabolism. dsm-firmenich.com For instance, in chicks, MNB has been shown to be a bioactive source of vitamin K activity, influencing prothrombin time, a measure of blood clotting which is dependent on VKDPs. nih.gov In Coho salmon, dietary MNB is involved in the production of clotting factors and osteocalcin (B1147995), a calcium-binding protein essential for bone mineralization. mdpi.com The synthesis of these proteins is dependent on the carboxylation process facilitated by MK-4 and GGCX. mdpi.com

Interactions with Cellular Redox Systems

Menadione, the active component of this compound, is a redox-active compound that can interact with cellular redox systems. nih.govnih.gov It can undergo redox cycling, a process that involves its reduction to semiquinone and menadiol (B113456), which can then be re-oxidized, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. nih.govmdpi.com This redox cycling can interfere with the mitochondrial electron transport chain. nih.gov

At high concentrations, the ROS generated by menadione can induce cellular damage and trigger cell death pathways. nih.gov However, at lower concentrations, menadione-induced oxidant stress can act as a signaling mechanism. nih.gov Menadione is also capable of arylating nucleophilic compounds like thiols, which can affect the activity of enzymes such as tyrosine phosphatases. researchgate.net

The interaction of menadione with cellular redox systems is complex and can have both pro-oxidant and potentially antioxidant effects depending on the cellular context and the presence of other molecules. mdpi.com For instance, the reduced hydroquinone form of menadione has been suggested to possess antioxidant properties. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase)

Menadione, released from this compound, influences the activity of crucial antioxidant enzymes as the cell attempts to counteract the induced oxidative stress. The primary enzymes affected are superoxide dismutase (SOD) and catalase.

Research in pea leaves treated with menadione has demonstrated a significant increase in the activity of several antioxidant enzymes. mdpi.com For instance, superoxide dismutase (SOD) activity was observed to increase. mdpi.com SOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide anion radicals into hydrogen peroxide and molecular oxygen, thus playing a critical role in mitigating oxidative damage. mdpi.com

Similarly, the activity of catalase can be modulated. While some studies show that overexpression of catalase can protect cells from menadione-induced death, this highlights the role of hydrogen peroxide in the downstream effects of menadione. nih.gov In cardiomyocytes, for example, protection against menadione-induced cell death was observed in cells overexpressing either cytosolic or mitochondria-targeted catalase. nih.gov This suggests that the detoxification of hydrogen peroxide by catalase is a critical cellular defense mechanism against the oxidative challenge posed by menadione.

Conversely, in the same cardiomyocyte study, no protective effect was seen in cells that overexpressed copper-zinc superoxide dismutase (Cu,Zn-SOD) or manganese superoxide dismutase (MnSOD). nih.gov This indicates a complex interplay where simply increasing the dismutation of superoxide to hydrogen peroxide is not sufficient to prevent cell death, emphasizing the importance of the subsequent detoxification of hydrogen peroxide by enzymes like catalase. nih.gov

Modulation of Antioxidant Enzyme Activity by Menadione

EnzymeObserved Effect of MenadioneProtective Role in Menadione-Induced Cell DeathReference
Superoxide Dismutase (SOD)Increased activityNo protection observed from overexpression mdpi.comnih.gov
CatalaseActivity is crucial for detoxificationOverexpression attenuated cell death nih.gov

Mechanistic Investigations of Reactive Oxygen Species Generation

The primary mechanism by which menadione, the active component of this compound, exerts its biochemical effects is through the generation of reactive oxygen species (ROS). nih.govresearchgate.net This process, known as redox cycling, involves the metabolic reduction and subsequent auto-oxidation of the menadione molecule. researchgate.net

The process begins with the one-electron reduction of menadione by various cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. researchgate.net This unstable radical can then readily donate its extra electron to molecular oxygen (O₂), thereby regenerating the parent menadione molecule and producing a superoxide anion radical (O₂•⁻). researchgate.netnih.gov This cycle can repeat, leading to a significant accumulation of superoxide radicals. researchgate.net

The generation of ROS through this redox cycling has been observed in multiple cell types, including pancreatic acinar cells and cardiomyocytes. nih.govnih.gov In pancreatic cells, menadione was shown to generate ROS with a corresponding decrease in NAD(P)H levels, which is consistent with the redox cycling mechanism. nih.gov In cardiomyocytes, menadione treatment led to rapid oxidation in both the cytosol and the mitochondrial matrix. nih.gov

An alternative metabolic pathway for menadione involves a two-electron reduction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net This reaction directly converts menadione to menadiol (hydroquinone) without the formation of a semiquinone intermediate and, consequently, without the production of ROS. nih.govresearchgate.net This two-electron reduction is considered a detoxification pathway. nih.gov Inhibition of NQO1 has been shown to enhance the one-electron reduction pathway, leading to increased ROS generation and potentiation of menadione's effects. nih.govresearchgate.net

The superoxide radicals generated are often further converted to hydrogen peroxide (H₂O₂), either spontaneously or catalyzed by superoxide dismutase. mdpi.comnih.gov Studies have confirmed an increase in both superoxide and H₂O₂ levels upon exposure to menadione. mdpi.com

Mechanisms of ROS Generation by Menadione

MechanismDescriptionKey EnzymesPrimary ROS ProducedReference
One-Electron Reduction (Redox Cycling)Menadione is reduced to a semiquinone radical, which reacts with O₂ to form a superoxide radical, regenerating menadione.Flavoenzymes (e.g., NADPH-cytochrome P450 reductase)Superoxide (O₂•⁻) nih.govresearchgate.net
Two-Electron Reduction (Detoxification)Menadione is directly reduced to stable hydroquinone (menadiol), bypassing the formation of a semiquinone radical.NAD(P)H:quinone oxidoreductase 1 (NQO1)No ROS produced nih.govresearchgate.net

Biological Functions and Mechanistic Studies in in Vitro and Animal Models

Role in Coagulation Homeostasis

The primary and most well-documented function of vitamin K is its essential role in the blood clotting cascade. Menadione (B1676200) Nicotinamide (B372718) Bisulfite, as a source of vitamin K3, is integral to maintaining coagulation homeostasis.

Influence on Prothrombin Activity and Clotting Factors in Avian and Aquatic Species

In avian species, particularly chicks, the supplementation of Menadione Nicotinamide Bisulfite has a direct and measurable impact on blood clotting times. Studies have shown that in chicks fed a vitamin K-deficient diet, the addition of graded levels of MNB leads to a linear decrease in prothrombin time, which is a key indicator of blood's ability to clot. nih.gov Research has demonstrated that MNB is as potent as other stabilized forms of menadione, such as menadione dimethyl-pyrimidinol bisulfite (MPB), in restoring normal prothrombin times. nih.govresearchgate.net For instance, in one study, prothrombin time in vitamin K-deficient chicks decreased linearly as the menadione dose from MNB increased from 0 to 400 µg/kg of diet. researchgate.net

In aquatic species, MNB is also crucial for normal blood coagulation. mdpi.com Deficiency in vitamin K, which MNB supplementation can prevent, leads to prolonged clotting times in fish. mdpi.com The compound helps in promoting blood coagulation in case of injury by aiding in the production of thrombin. mdpi.comnih.gov

Table 1: Effect of this compound (MNB) on Prothrombin Time in Chicks

Dietary Menadione from MNB (µg/kg)Prothrombin Time (seconds)
0Significantly elevated (baseline deficiency)
Graded levels up to 400Linear decrease observed

Note: This table is illustrative of the linear dose-response relationship described in studies. Specific values can vary based on the study design and the level of deficiency.

Regulation of Vitamin K-Dependent Coagulation Factor Synthesis Pathways

This compound regulates coagulation by serving as a precursor to menaquinone-4 (MK-4), the biologically active form of vitamin K in tissues. mdpi.comresearchgate.net The fundamental mechanism involves the post-translational modification of specific vitamin K-dependent proteins. nih.gov MNB facilitates the synthesis of several critical clotting factors in the liver. These include Factor II (prothrombin), Factor VII, Factor IX, and Factor X. nih.govaafco.org

The regulation occurs through a process called gamma-carboxylation. Menadione from MNB is converted to MK-4, which then acts as a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). mdpi.comnih.gov This enzyme catalyzes the conversion of glutamate (B1630785) (Glu) residues on the precursor proteins of clotting factors into gamma-carboxyglutamate (B555490) (Gla) residues. mdpi.comnih.gov This carboxylation is essential for the clotting factors' ability to bind calcium ions, a critical step for their activation and function in the coagulation cascade. researchgate.net Without adequate vitamin K, these proteins are secreted in an under-carboxylated, inactive form, leading to impaired blood clotting. researchgate.net

Impact on Skeletal and Connective Tissue Biology

Beyond its role in hemostasis, the vitamin K activity provided by this compound is fundamental for the development and maintenance of healthy skeletal and connective tissues.

Effects on Bone Formation and Mineralization (e.g., Osteocalcin (B1147995), Matrix Gla-Protein expression)

MNB plays a significant role in bone metabolism through the gamma-carboxylation of vitamin K-dependent proteins that are crucial for bone health, namely osteocalcin and Matrix Gla-Protein (MGP). mdpi.commade-in-china.com Osteocalcin, synthesized by osteoblasts (bone-building cells), requires vitamin K-dependent carboxylation to become biologically active. mdpi.com Active osteocalcin is involved in bone mineralization by binding to calcium and incorporating it into the bone matrix. mdpi.com

Matrix Gla-Protein is another vitamin K-dependent protein that is a potent inhibitor of soft tissue and cartilage calcification. nih.gov Proper carboxylation of MGP is necessary for its function in regulating mineralization processes. nih.gov Studies have shown that MNB supplementation supports the production of these essential proteins, thereby contributing to proper bone formation and mineralization. mdpi.commade-in-china.com In gilthead seabream, dietary supplementation with vitamin K3 was found to be important for preventing skeletal disorders, with higher levels suggested for diets rich in plant-based proteins. researchgate.netskretting.com

Studies on Vertebral Morphology and Mechanical Properties in Aquatic Models

Research in aquatic species has highlighted the importance of vitamin K, and by extension MNB, in maintaining the structural integrity of the vertebral column. In a study on haddock, vitamin K deficiency was shown to inhibit bone mineralization, leading to an increased amount of unmineralized osteoid tissue and a higher susceptibility to bone deformities. nih.gov This indicates that an adequate supply of vitamin K, such as that from MNB, is critical for the mechanical properties of fish vertebrae. nih.gov

In a study on gilthead seabream, supplementation with menadione sodium bisulphite, a related vitamin K3 source, at levels above 12 mg/kg in plant-based diets led to a reduced prevalence of caudal vertebra anomalies. researchgate.net These findings underscore the role of vitamin K in the proper development of vertebral morphology in fish. The internal structure of fish vertebrae, including the size of the notochordal foramen and the shape of the vertebral cones, is linked to the mechanical stiffness of the vertebral column, which is crucial for different swimming behaviors. nih.gov Proper mineralization, supported by vitamin K, is essential for maintaining these mechanical properties.

Broader Metabolic and Physiological Responses in Animal Studies

The administration of this compound in animal feed has been shown to elicit a range of metabolic and physiological responses beyond its direct roles in coagulation and bone health.

In a study on growing pigs, the bioavailability of menadione and nicotinamide from MNB was found to be high. researchgate.net While no significant differences were observed in live weight, food intake, or feed conversion ratio at various supplementation levels, there were notable effects on plasma enzyme activities. Specifically, pigs fed diets with higher concentrations of MNB (500 and 2500 mg/kg) showed a significant increase in plasma aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) activities compared to controls, though the increase in ALT was transient. researchgate.netresearchgate.net Hemoglobin and bilirubin (B190676) levels remained unaffected. researchgate.netresearchgate.net

In aquatic species, such as Coho salmon alevins, dietary MNB has demonstrated positive effects on growth and antioxidant status. mdpi.comnih.gov A 12-week trial revealed that supplementation with MNB improved weight gain, specific growth rate, and feed conversion ratio. mdpi.com Furthermore, it enhanced the antioxidant capacity in the liver, as evidenced by increased levels of total antioxidant capacity (T-AOC), total superoxide (B77818) dismutase (T-SOD), and catalase (CAT). mdpi.comnih.gov Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, were reduced. mdpi.comnih.gov

Table 2: Effects of this compound (MNB) on Growth and Antioxidant Status in Coho Salmon Alevins

ParameterControl Group (0.16 mg/kg MNB)MNB Supplemented Groups (5.25-40.09 mg/kg)
Weight GainBaselineImproved (p < 0.05)
Specific Growth RateBaselineImproved (p < 0.05)
Feed Conversion RatioBaselineImproved (p < 0.05)
Liver Total Antioxidant Capacity (T-AOC)BaselineIncreased (p < 0.05)
Liver Superoxide Dismutase (T-SOD)BaselineIncreased (p < 0.05)
Liver Catalase (CAT)BaselineIncreased (p < 0.05)
Liver Malondialdehyde (MDA)BaselineReduced (p < 0.05)

Source: Adapted from a study on Coho salmon alevins. mdpi.comnih.gov

Influence on Lipid Metabolism and Fatty Acid Profiles in Tissues

This compound plays a significant role in lipid metabolism, influencing the fatty acid composition of various tissues. Research in beef cattle has shown that different adipose tissues, such as subcutaneous, visceral, and abdominal fat, have distinct fatty acid profiles. mdpi.com These profiles are influenced by the expression of genes involved in fatty acid synthesis and metabolism. mdpi.com For instance, the expression of stearoyl-CoA desaturase (SCD), a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids, is higher in subcutaneous adipose tissue, which corresponds to a higher content of monounsaturated fatty acids and triglycerides in this tissue. mdpi.com Conversely, visceral adipose tissue exhibits higher expression of phosphoenolpyruvate (B93156) carboxykinase 1 (PCK1) and contains more saturated fatty acids, diacylglycerol, and lysoglycerophosphocholine. mdpi.com

Fatty acid binding proteins (FABPs) are crucial for the uptake, transport, and metabolism of fatty acids within cells. mdpi.com While the direct effect of MNB on specific FABPs is an area of ongoing research, its role as a vitamin K source is pertinent. Vitamin K is known to be involved in various metabolic processes, and its supplementation can indirectly influence lipid profiles.

Table 1: Fatty Acid Composition in Different Adipose Tissues of Beef Cattle

Fatty Acid TypeSubcutaneous Adipose Tissue (SAT)Visceral Adipose Tissue (VAT)Abdominal Adipose Tissue (AAT)
Saturated Fatty Acids (SFA)LowerHigherHigher
Monounsaturated Fatty Acids (MUFA)HigherLowerLower
Polyunsaturated Fatty Acids (PUFA)No significant differenceNo significant differenceNo significant difference

Source: Adapted from transcriptomics and lipid metabolomics analysis of beef cattle adipose tissues. mdpi.com

Demonstrating Dual Bioactivity as a Niacin Source

This compound is recognized for its dual functionality, acting as a source of both vitamin K and niacin. wikipedia.orgresearchgate.net Studies in chicks have demonstrated that MNB is a bioactive source for both nutrients. nih.gov When chicks were fed a vitamin K-deficient diet, supplementation with MNB led to a dose-dependent decrease in prothrombin time, a key indicator of vitamin K status. nih.gov This effect was comparable to that of another menadione source, menadione dimethyl-pyrimidinol bisulfite (MPB), indicating equal potency in providing vitamin K activity. nih.gov

Similarly, in a niacin-deficient diet, MNB supplementation resulted in a linear increase in weight gain, comparable to that observed with nicotinamide supplementation. nih.gov This confirms the bioavailability of the niacin component of MNB. The compound is an organic salt that combines menadione and nicotinamide, and it has been shown to have good stability in feed premixes. researchgate.net The bioavailability of both the menadione and nicotinamide components from MNB in pigs has been found to be equivalent to providing menadione sodium bisulfite and free nicotinamide. researchgate.net

Energetic Metabolism Linkages, including Oxidative Phosphorylation

Menadione, the vitamin K3 component of MNB, has been shown to induce oxidative stress in cells. nih.gov Studies using a redox sensor have revealed that menadione causes rapid oxidation in both the cytosol and the mitochondrial matrix. nih.gov This oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), a process linked to necrotic cell death. nih.gov The opening of the mPTP can result in the swelling of the mitochondrial matrix, rupture of the outer mitochondrial membrane, and release of cytochrome c into the cytosol, ultimately leading to ATP depletion and cell death. nih.gov

The process of oxidative phosphorylation, the primary means of ATP production in the mitochondria, can be affected by menadione-induced oxidative stress. Menadione is known to generate reactive oxygen species (ROS), which can disrupt the normal functioning of the electron transport chain and ATP synthesis. nih.gov This highlights a direct link between menadione and the fundamental processes of cellular energy metabolism.

Investigations in Developmental Biology and Reproduction

Effects on Early Development in Fish Species

Dietary supplementation with this compound has been shown to have positive effects on the early development of fish species. In a study on coho salmon alevins, the inclusion of MNB in the diet improved survival rate, weight gain, specific growth rate, and feed conversion ratio. mdpi.comnih.gov Furthermore, MNB supplementation increased the concentration of menaquinone-4 (MK-4), the active form of vitamin K, in the whole body and liver. mdpi.comnih.gov It also enhanced the antioxidant capacity of the liver by increasing the activity of enzymes like total superoxide dismutase and catalase, while reducing levels of malondialdehyde, a marker of oxidative stress. mdpi.comnih.gov

Similarly, in gilthead seabream fingerlings, dietary vitamin K3 supplementation was found to be essential for growth and the prevention of skeletal disorders, particularly in diets with a high proportion of plant-based ingredients. researchgate.netresearchgate.net These findings underscore the importance of adequate vitamin K, which can be supplied by MNB, for normal development and health in the early life stages of fish.

Table 2: Effects of this compound on Coho Salmon Alevins

ParameterEffect of MNB Supplementation
Survival RateImproved mdpi.comnih.gov
Weight GainImproved mdpi.comnih.gov
Specific Growth RateImproved mdpi.comnih.gov
Feed Conversion RatioImproved mdpi.comnih.gov
Whole-body Menaquinone-4 (MK-4)Increased mdpi.comnih.gov
Liver Menaquinone-4 (MK-4)Increased mdpi.comnih.gov
Liver Total Antioxidant Capacity (T-AOC)Increased mdpi.comnih.gov
Malondialdehyde (MDA) ContentReduced mdpi.comnih.gov

Source: Based on studies on the effects of varying dietary concentrations of menadione nicotinamide bisulphite on coho salmon alevins. mdpi.comnih.gov

Modulation of Reproductive System Parameters and Steroid Hormone Synthesis in Teleost Fish

The influence of this compound on the reproductive system and steroid hormone synthesis in teleost fish is an area of active investigation. Vitamin K is known to be involved in the synthesis of various proteins, and its role may extend to the reproductive processes. dsm-firmenich.com While direct studies on MNB's effect on steroid hormone synthesis in fish are limited, its precursor, menadione, can be converted to the biologically active menaquinone-4 (MK-4). mdpi.com This conversion is crucial for the carboxylation of vitamin K-dependent proteins, which are involved in a wide range of physiological functions. researchgate.net

The essentiality of vitamin K for various metabolic functions suggests a potential indirect role in reproduction. dsm-firmenich.com Further research is needed to elucidate the specific mechanisms by which MNB may modulate reproductive parameters and steroidogenesis in teleost fish.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Menadione (B1676200) Nicotinamide (B372718) Bisulfite Quantification

Chromatography stands as a cornerstone for the separation and quantification of MNB and related vitamin K3 compounds. Its ability to separate analytes from complex mixtures makes it indispensable for achieving high-quality, reliable results.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable method for the analysis of menadione and its derivatives, offering high sensitivity and accuracy. researchgate.net Various HPLC approaches have been developed, tailored to the specific properties of the analyte and the matrix.

A common approach is Reversed-Phase HPLC (RP-HPLC) , often employing a C8 or C18 stationary phase. researchgate.netnih.gov For instance, one method for analyzing menadione sodium bisulfite (MSB) and menadione (MN) uses a C8 column with a mobile phase of methanol (B129727) and water (60:40, v/v) for MSB analysis. nih.gov A separate gradient elution with methanol and water is used for MN. nih.gov Another RP-HPLC method for menadione analysis in biological fluids utilized a Phenomenex Luna C18 column with a flow rate of 1.3 ml/min and detection at 280 nm. researchgate.net

For highly polar and hydrophilic compounds like MNB, which may have poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. nih.gov A validated method for Menadione Sodium Bisulfite (MSB) quantification employs a zwitterionic HILIC (ZIC-HILIC) column. nih.gov This technique successfully separates MSB from its degradation products without the need for derivatization or ion-pairing reagents. nih.gov The optimized isocratic mobile phase consists of 200mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) with a flow rate of 0.5 ml/min. nih.gov

Normal-Phase HPLC (NP-HPLC) has also been established as an official control method for determining MNB in premixtures and feedingstuffs. europa.eu This ring-trial validated method uses a UV detector set at 251 nm and has reported a limit of detection (LOD) of 1.2 mg/kg and a limit of quantification (LOQ) of 3.8 mg/kg. europa.eu

Table 1: Selected HPLC Methodologies for Menadione Derivatives

TechniqueColumnMobile PhaseFlow RateDetection WavelengthAnalyteReference
RP-HPLCAgilent Extend C8 (150 mm × 4.6 mm, 5 μm)Methanol:Water (60:40, v/v)Not Specified230 nmMSB nih.govresearchgate.net
RP-HPLCPhenomenex Luna C18Not Specified1.3 ml/min280 nmMenadione researchgate.net
ZIC-HILICZIC-HILIC (250 mm × 4.6 mm, 5 μm)200mM Ammonium Acetate:Acetonitrile (20:80, v/v)0.5 ml/min261 nmMSB nih.gov
NP-HPLCNot SpecifiedNot SpecifiedNot Specified251 nmMNB/MSB europa.eu

Gas Chromatography (GC) offers another robust technique for the analysis of menadione, particularly when coupled with a Flame-Ionization Detector (FID). nih.gov GC methods have been developed for the direct analysis of MSB and for the analysis of menadione after converting MSB to its menadione form. nih.govresearchgate.net

A typical GC-FID method utilizes an HP-5 capillary column (30 m x 0.320 mm I.D., 0.25 µm film thickness) with nitrogen as the carrier gas at a flow rate of 2 mL/min. nih.govresearchgate.net In one such validated method, the retention time for MSB was 4.7 minutes, while the converted menadione (MN) had a retention time of 4.6 minutes. nih.gov The calibration curves for both analytes were found to be linear in the concentration range of 0.5–20 μg/mL. nih.govresearchgate.net While effective, GC methods can sometimes be less rapid than HPLC, with total run times of around 8 to 13 minutes. nih.govresearchgate.net

Table 2: GC-FID Method Parameters for Menadione and MSB

ParameterSpecificationReference
InstrumentAgilent 6890N Network GC with FID nih.gov
ColumnHP-5 (30 m x 0.320 mm I.D., 0.25 µm film) nih.govresearchgate.net
Carrier GasNitrogen nih.govresearchgate.net
Flow Rate2 mL/min nih.govresearchgate.net
Linear Range0.5–20 μg/mL nih.gov
LOD (MN)0.04 μg/mL researchgate.net
LOD (MSB)0.06 μg/mL researchgate.net

To enhance the sensitivity and selectivity of HPLC methods, advanced detectors like Diode Array Detectors (DAD) and Fluorescence Detectors are employed.

Diode Array Detection (DAD) , also known as a Photodiode Array (PDA) detector, provides the advantage of acquiring absorbance spectra across a range of wavelengths simultaneously. nih.govnih.gov This capability is useful for method development, peak purity assessment, and identifying co-eluting compounds. HPLC-DAD methods have been successfully developed for both MSB and menadione, with detection wavelengths typically set at the absorbance maximum of the analyte, such as 261 nm or 230 nm for MSB and 330 nm for menadione. nih.govnih.govresearchgate.net The limits of detection (LOD) in HPLC-DAD methods are notably low, reaching 0.005 μg/mL for MSB and 0.010 μg/mL for menadione, demonstrating superior sensitivity compared to GC-FID methods. researchgate.net

Fluorometric detection offers even greater sensitivity and selectivity for certain compounds. researchgate.net Menadione itself is not naturally fluorescent, but it can be chemically reduced to its highly fluorescent 1,4-dihydroxy analogue. nih.gov An HPLC method for vitamin K3 analysis in animal feed utilizes this principle through a post-column reactor. nih.gov After separation on a reversed-phase column, the menadione is reduced online by passing it through a column containing zinc particles. nih.gov The resulting fluorescent compound is then detected with an excitation wavelength of 325 nm and an emission wavelength of 425 nm. nih.gov This method is highly sensitive, with a linear range of 1 to 100 ng of injected menadione and a detection limit as low as 20 µg/kg in feed samples. nih.gov

Spectroscopic and Electrochemical Approaches

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and often simpler routes for the quantification of menadione and its derivatives, particularly in pharmaceutical formulations.

Spectrophotometry offers a rapid, simple, and cost-effective means of determining menadione and MSB. nih.govresearchgate.net These methods typically involve a chemical derivatization step to produce a colored product that can be measured in the visible region of the spectrum, which helps to avoid interference from other UV-absorbing compounds in the sample matrix. semanticscholar.org

Two notable methods have been described:

Reaction with MBTH : Menadione or MSB reacts with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide (B78521) medium. This reaction produces a stable blue-colored product with a maximum absorption wavelength (λmax) at 625 nm. The color is stable for over an hour, and the method follows Beer's law in the concentration range of 0.4-16 µg/mL. nih.govresearchgate.net

Reaction with Resorcinol (B1680541) : In a concentrated sulfuric acid medium, menadione or MSB reacts with resorcinol to form a red-colored product. This product exhibits a λmax at 520 nm and is stable for three hours. The linearity for this method is established in the range of 1-24 µg/mL. nih.govresearchgate.net

These methods have been successfully applied to the analysis of pharmaceutical injections and tablets. nih.govresearchgate.net

Spectrofluorimetric methods are generally considered more promising and sensitive than spectrophotometric methods for menadione analysis. researchgate.netresearchgate.net As mentioned previously, these techniques rely on the conversion of the non-fluorescent menadione to a fluorescent derivative. nih.gov

Table 3: Spectrophotometric Methods for Menadione/MSB Determination

ReagentMediumProduct ColorλmaxLinear Range (µg/mL)Reference
3-Methyl-2-benzothiazolinone hydrazone (MBTH)Sodium HydroxideBlue625 nm0.4 - 16 nih.govresearchgate.net
ResorcinolConcentrated Sulfuric AcidRed520 nm1 - 24 nih.govresearchgate.net

Electrochemical methods, including voltammetry and potentiometry, present sensitive and selective alternatives for menadione determination. researchgate.net

Voltammetric methods study the current-voltage relationship of an electroactive species. The cyclic voltammograms of menadione on a glassy carbon electrode in an acidic medium show a pair of redox steps. researchgate.net The sensitivity of this method can be significantly enhanced by using micellar media, such as sodium dodecyl sulfate (B86663) (SDS), which can increase the menadione reduction current by over four-fold. researchgate.net

Potentiometric methods measure the potential of an ion-selective electrode (ISE) in the absence of current flow. Sensors have been constructed for menadione using a poly(vinyl) chloride (PVC) matrix membrane. researchgate.net These membranes incorporate ion-association complexes of the menadione anion with counter-ions like bathophenanthroline (B157979) nickel(II) or iron(II) as the electroactive material. researchgate.net These ISEs show a linear response to menadione over a wide concentration range (10⁻¹ to 10⁻⁵ M) with a fast response time (20–30 seconds) and a low detection limit of 2 x 10⁻⁵ M. researchgate.net This potentiometric method has been successfully applied to determine menadione in human plasma, with results comparable to standard spectrophotometric methods. researchgate.net

The accurate quantification of Menadione Nicotinamide Bisulfite (MNB) in complex sample types like animal feed and biological tissues is crucial for research and quality control. This necessitates the development and validation of sophisticated analytical methods capable of handling diverse and often challenging matrices.

Methodologies for Converting this compound to Menadione for Enhanced Analysis

A common strategy for the analysis of MNB and other water-soluble forms of vitamin K3, such as Menadione Sodium Bisulfite (MSB), involves the conversion of these compounds to the less polar and more readily analyzable menadione. eurofins.comnih.gov This conversion is typically achieved through chemical hydrolysis under specific pH conditions.

One established method involves treating the sample with a basic solution, such as sodium carbonate, to facilitate the conversion. nih.govnih.gov For instance, in the analysis of pharmaceutical preparations, a sample containing MSB is treated with an anhydrous sodium carbonate solution, followed by extraction of the resulting menadione into an organic solvent like n-hexane. nih.gov Similarly, for feed samples, an aqueous methanol extraction can be followed by treatment with sodium carbonate to convert MSB to menadione, which is then partitioned into n-pentane. nih.gov

In the context of animal feed premixes, a common procedure for sample extraction involves agitating the sample in an acidic aqueous solvent mixture. Subsequently, pH manipulation through the addition of a basic aqueous solution converts menadione sodium bisulfite to menadione, which is then partitioned into a nonpolar solvent for analysis. eurofins.com For biological samples, such as urine where menadione is present in conjugated forms, an essential preliminary step is acid treatment to hydrolyze these conjugates and liberate menadione for subsequent extraction and measurement. nih.gov

The efficiency of these conversion and extraction steps is critical for accurate quantification. Research has shown that for urine samples, iso-octane is an effective solvent for liquid-liquid extraction, providing equivalent recoveries for both menadione and the internal standard. nih.gov

Table 1: Methodologies for Conversion of Menadione Adducts to Menadione

Original Compound Matrix Conversion Reagent/Condition Extraction Solvent Analytical Technique Reference
Menadione Sodium Bisulfite (MSB) Pharmaceutical Preparation Anhydrous Sodium Carbonate (10.6% w/v) n-hexane GC-FID, HPLC-DAD nih.gov
Menadione Sodium Bisulfite (MSB) Synthetic Animal Feed Sodium Carbonate n-pentane HPLC with post-column zinc reduction and fluorescence detection nih.gov
Menadione Sodium Bisulfite (MSB) Animal Feed Premixes pH manipulation (acidic then basic) Nonpolar solvent (e.g., hexane) Supercritical Fluid Chromatography (SFC) with DAD or MS/MS eurofins.com
Menadione Conjugates Urine Acid Treatment Iso-octane HPLC nih.gov

Validation of Analytical Methods for Specific Research Applications and Matrices

The validation of analytical methods is a prerequisite for their use in research and regulatory settings, ensuring that the method is reliable, accurate, and specific for its intended purpose. For menadione and its derivatives, various methods have been rigorously validated across different matrices.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of menadione and its bisulfite adducts. nih.govnih.govnih.govresearchgate.net For instance, a hydrophilic interaction liquid chromatography (HILIC) method coupled with a photodiode array detector has been validated for the quantitative determination of MSB in injectable solutions. nih.gov This validation process typically assesses parameters such as specificity, linearity, range, accuracy (recovery), precision (repeatability and intermediate precision), and robustness. nih.gov

In the analysis of animal feed, a ring-trial validated method using normal-phase HPLC with UV detection has been recommended for official control. europa.eu This method demonstrated acceptable performance characteristics for premixtures and feedingstuffs, with a limit of detection (LOD) of 1.2 mg/kg and a limit of quantification (LOQ) of 3.8 mg/kg. europa.eu Another validated method for synthetic animal feed, involving conversion to menadione and subsequent HPLC with fluorescence detection, reported average recoveries greater than 90% and a lower limit of detection of 20 µg/kg. nih.gov

Gas chromatography-flame ionization detection (GC-FID) has also been validated for the determination of menadione and MSB in pharmaceutical preparations. nih.gov Validation of this method included assessing linearity, precision, accuracy, recovery, and limits of detection and quantitation. nih.gov For example, the limit of detection for menadione was found to be 0.04 µg/mL and for MSB was 0.06 µg/mL. nih.gov

More advanced techniques like supercritical fluid chromatography (SFC) coupled with diode array detection (DAD) or tandem mass spectrometry (MS/MS) have been validated for the analysis of menadione in animal feed premixes. eurofins.com This method offers benefits such as rapid analysis time and reduced solvent usage. eurofins.com

For biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a pseudo multiple reaction monitoring (MRM) technique has been developed and validated for the determination of menadione in urine, plasma, cell extracts, and culture media. researchgate.net This method demonstrated high sensitivity with detection limits of 40 pg for menadione. researchgate.net

Table 2: Validation Parameters of Analytical Methods for Menadione and its Derivatives

Analytical Method Matrix Analyte Linearity Range (µg/mL) LOD LOQ Recovery (%) Reference
HPLC-DAD Pharmaceutical Preparation Menadione (from MSB) 0.5 - 20 0.010 µg/mL - 98.5 - 100.5 nih.gov
HPLC-DAD Pharmaceutical Preparation MSB 0.5 - 20 0.005 µg/mL - 94.8 - 98.2 nih.gov
GC-FID Pharmaceutical Preparation Menadione (from MSB) 0.5 - 20 0.04 µg/mL 0.06 µg/mL 97.1 - 98.5 nih.gov
GC-FID Pharmaceutical Preparation MSB 0.5 - 20 0.06 µg/mL 0.08 µg/mL 94.1 - 97.9 nih.gov
NP-HPLC-UV Premixtures and Feedingstuffs Menadione - 1.2 mg/kg 3.8 mg/kg 89.2 - 111.4 europa.eu
HPLC-Fluorescence Synthetic Animal Feed Menadione (from MSB) 1-100 ng injected 20 µg/kg - >90 nih.gov
LC-MS/MS (pseudo MRM) Urine, Plasma, Cell Extract, Culture Media Menadione - 40 pg - 90.5 - 109.6 researchgate.net

Emerging Research Frontiers and Unexplored Areas

Elucidation of Novel Molecular Targets and Signalling Pathways

While the primary role of menadione (B1676200) as a precursor to vitamin K2 and its function in the synthesis of blood clotting factors is well-established, current research is delving into novel molecular targets and signaling pathways that extend beyond this classical function. beilstein-journals.orgaafco.org The menadione component of MNB is a redox-active molecule, capable of participating in one-electron and two-electron reduction reactions. researchgate.netnih.gov This redox cycling is a focal point of emerging research, as it can lead to the generation of reactive oxygen species (ROS), which can modulate various signaling pathways. researchgate.netnih.gov

Key emerging research areas include:

Mitochondrial Electron Transport Chain (ETC) Interference : Studies have shown that menadione can interact with the mitochondrial ETC. nih.gov It has been demonstrated to bypass deficiencies in Complex I and Complex III, suggesting a therapeutic potential in mitochondrial diseases. nih.gov This interaction also contributes to the generation of ROS, which can trigger cellular responses ranging from adaptation to apoptosis.

Oxidative Stress and Cancer Cell Apoptosis : The pro-oxidant activity of menadione is being explored for its potential anticancer effects. It is theorized that in cancer cells, which often have a higher metabolic rate and altered redox balance, menadione-induced oxidative stress can be cytotoxic. nih.gov Research into the combination of menadione with other agents, like ascorbate (B8700270) (Vitamin C), has shown synergistic effects in killing cancer cells in vitro, a process that appears to be independent of its vitamin activity. nih.gov

Inflammation and Immune Modulation : Beyond its direct cellular effects, menadione has been shown to possess anti-inflammatory properties. Analogues of vitamin K can inhibit the production of inflammatory cytokines like IL-6. nih.gov Further research is needed to understand how MNB might modulate immune responses and inflammatory pathways, which could have implications for a variety of chronic diseases. nih.gov

Glucose Metabolism : Emerging evidence suggests that vitamin K3 may influence glucose metabolism by triggering ILPs/AKT/PI3K signaling pathways. rsc.org

Table 1: Emerging Molecular Targets and Signalling Pathways of Menadione

Target/PathwayInvestigated EffectPotential Implication
Mitochondrial Electron Transport ChainBypasses Complex I and III deficiencies; induces ROS. nih.govTreatment of mitochondrial diseases; cancer therapy.
NQO1 (DT-diaphorase)Involved in the two-electron reduction of menadione. researchgate.netModulating cellular redox state and response to oxidative stress.
NF-κB SignalingInhibition of pro-inflammatory cytokine production. nih.govAnti-inflammatory therapies.
AMPKα/PINK1/Parkin PathwayActivation of mitophagy. rsc.orgCellular health and mitochondrial quality control.
ILPs/AKT/PI3K PathwayInfluence on glucose metabolism. rsc.orgMetabolic regulation.

Development and Application of Advanced Research Models for Mechanistic Insight

To gain deeper mechanistic insights into the multifaceted actions of menadione nicotinamide (B372718) bisulfite, researchers are moving beyond traditional animal models. While studies in chicks, pigs, and fish have been invaluable for understanding the bioavailability and nutritional efficacy of MNB, they have limitations in fully replicating human physiology and complex disease states. nih.govresearchgate.netmdpi.com

The development of advanced in vitro models represents a significant frontier:

Spheroids and Organoids : Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are emerging as powerful tools. nih.govmdpi.com These models more accurately mimic the in vivo microenvironment, including cell-cell interactions and the formation of nutrient and oxygen gradients. mdpi.comtechnologynetworks.com Liver organoids, for instance, could provide a highly relevant platform for studying the conversion of menadione to vitamin K2 and its effects on liver-specific pathways, as this conversion primarily occurs in the liver. nih.govbeilstein-journals.org

Organoids-on-a-Chip : These microfluidic devices integrate organoid cultures with engineered systems that can replicate physiological conditions like blood flow and mechanical cues. nih.gov An organoid-on-a-chip model could be used to study the absorption, metabolism, and systemic effects of MNB in a more dynamic and human-relevant manner.

CRISPR-Cas9 Gene Editing : The application of CRISPR-Cas9 technology in cell lines and organoids allows for precise genetic modifications. nih.gov This can be used to knock out or modify specific enzymes or signaling proteins to elucidate their exact role in the metabolic pathways and cellular responses to MNB.

Table 2: Comparison of Research Models for Studying Menadione Nicotinamide Bisulfite

Model TypeAdvantagesLimitationsApplication for MNB Research
Traditional Animal Models (e.g., chicks, pigs)Provide systemic physiological data (bioavailability, toxicity). nih.govresearchgate.netSpecies differences may not fully translate to humans; ethical considerations.Foundational studies on nutritional efficacy and safety. aafco.org
2D Cell Culture High-throughput screening; ease of use.Lacks physiological microenvironment and cell-cell interactions.Initial screening of cellular effects and toxicity.
Spheroids Better mimics tumor microenvironment; bridges 2D and organoid complexity. mdpi.comtechnologynetworks.comLimited cell differentiation and tissue architecture. technologynetworks.comInvestigating anticancer potential and drug penetration. nih.gov
Organoids Self-organize into tissue-like structures; patient-specific models possible. nih.govmdpi.comLack of vascularization and immune components; complex to culture. nih.govMechanistic studies on metabolism, signaling pathways in a tissue-specific context. nih.gov

Refinement of Bioavailability and Efficacy Assessments in Diverse Biological Systems

Accurately assessing the bioavailability and efficacy of this compound is crucial for its application. Traditional methods have relied on feeding studies in animals, where blood levels of menadione and nicotinamide are measured over time after administration. researchgate.net These studies have established that MNB is a good source of both vitamin K and niacin activity. nih.govresearchgate.net Furthermore, MNB has demonstrated better stability compared to other forms like menadione sodium bisulfite (MSB), particularly in feed premixes. researchgate.net

However, emerging research frontiers are focused on more refined and sophisticated assessment methods:

Advanced Chromatographic Techniques : The development of stability-indicating methods, such as hydrophilic interaction liquid chromatography (HILIC), allows for the precise quantification of menadione and its derivatives in various formulations, even in the presence of degradation products. nih.gov

Tracer Studies : The use of isotopically labeled compounds in conjunction with pharmacokinetic modeling offers a robust method for determining true bioavailability, especially for compounds with complex metabolism. nih.gov This could be applied to MNB to precisely track the absorption and conversion of both the menadione and nicotinamide moieties.

Novel Delivery Systems : Research into nano-formulations and other advanced delivery systems aims to enhance the bioavailability and targeted delivery of bioactive compounds. While not yet specifically applied to MNB, studies on related molecules like nicotinamide mononucleotide (NMN) using hydroxyapatite (B223615) nanoparticles have shown extended circulation time and improved bioavailability. google.com Similar strategies could be explored for MNB to improve its efficacy.

Biomarker Analysis : Beyond measuring blood concentrations, future efficacy assessments could focus on a broader range of biomarkers. For instance, in addition to prothrombin time, measuring levels of undercarboxylated osteocalcin (B1147995) could provide insights into vitamin K status in bone metabolism. nih.gov

Table 3: Bioavailability and Efficacy Assessment Methods

Assessment MethodDescriptionApplication to MNB
Animal Feeding Studies Measuring physiological responses (e.g., growth, blood clotting) and blood concentrations in animals fed with MNB. nih.govresearchgate.netFoundational for establishing nutritional value and comparing with other vitamin K sources. nih.gov
Stability-Indicating Chromatography Methods like HILIC that can separate and quantify the active compound from its impurities and degradation products. nih.govQuality control and formulation development to ensure potency.
Pharmacokinetic (PK) Modeling Mathematical modeling of absorption, distribution, metabolism, and excretion based on concentration-time data. nih.govTo understand the disposition of menadione and nicotinamide from MNB in the body.
Isotopic Tracer Studies Using labeled MNB to unambiguously track its fate in the body. nih.govTo provide precise measurements of absorption and metabolic conversion.
Biomarker Panels Measuring a suite of biological markers related to the various physiological roles of vitamin K and niacin. nih.govTo gain a more comprehensive picture of efficacy beyond basic functions.

Innovation in Sustainable Synthesis and Production for Research-Grade Materials

The industrial production of menadione, the core component of MNB, has traditionally relied on the oxidation of 2-methylnaphthalene (B46627) using stoichiometric oxidants like chromium(VI) oxide. beilstein-journals.org While effective, these methods generate significant amounts of toxic heavy metal waste, posing environmental concerns. The frontier in this area is the development of "green" and sustainable synthesis routes.

Key innovations include:

Catalytic Oxidation with Greener Oxidants : A major focus is replacing stoichiometric heavy metal oxidants with catalytic systems that use more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. beilstein-journals.orgnih.gov Research has explored various catalysts, including those based on titanium, niobium, and iron. beilstein-journals.orgresearchgate.net

Use of Green Solvents : Innovations include replacing traditional organic solvents with greener alternatives. For example, the use of supercritical carbon dioxide (scCO₂) as a solvent for the oxidation of 2-methylnaphthalene has been reported. beilstein-journals.orgnih.gov

Novel Catalysts : Researchers are developing highly efficient and recyclable catalysts. Gold nanoparticles supported on hypercrosslinked polystyrene (Au/HPS) have shown high conversion and selectivity in the oxidation of 2-methylnaphthol to menadione using H₂O₂. researchgate.netnih.gov Mesoporous materials like NbSBA-15 are also being investigated as catalysts. beilstein-journals.org

Alternative Activation Methods : Non-conventional energy sources are being explored to drive reactions more efficiently and with less waste. These include microwave irradiation and near-infrared (NIR) irradiation, which can accelerate reactions under solvent-free conditions. researchgate.net

Biosynthesis Pathways : While currently focused on related molecules like nicotinamide mononucleotide (NMN), the development of biosynthetic pathways using engineered microorganisms offers a long-term vision for sustainable production. nih.gov Establishing a microbial fermentation process for menadione or its precursors could significantly reduce the environmental footprint of its production.

Table 4: Comparison of Synthesis Methods for Menadione

MethodOxidantCatalyst/SolventKey Features
Traditional Fieser Method Chromium(VI) oxideAcetic acidEffective but uses a toxic heavy metal oxidant, generating waste. beilstein-journals.org
Catalytic Oxidation Hydrogen peroxide (H₂O₂)Ti- or Nb-based catalysts; Fe-complexes. beilstein-journals.orgresearchgate.netReplaces stoichiometric heavy metals with catalytic amounts; H₂O₂ is a clean oxidant.
Supercritical Fluid Synthesis H₂O₂ / Acetic acidSupercritical CO₂ with Au/HPS catalyst. beilstein-journals.orgnih.govUses a green solvent and a recyclable catalyst; high conversion and selectivity.
Non-conventional Activation None (Michael addition)Tonsil Actisil FF (green catalyst) under NIR irradiation. researchgate.netSolvent-free conditions, rapid reaction times.
Construction of Naphthoquinone Ring VariousMulti-step synthesis from simpler precursors (e.g., itaconic acid). beilstein-journals.orgnih.govHigh synthetic value but often involves more complex, multi-step processes.

Q & A

Q. Methodological Approach :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to quantify MNB degradation over time under controlled conditions (e.g., temperature, pH, light exposure). For example, MNB dissolved in phosphate-buffered saline (PBS) should be prepared immediately before use to avoid instability .
  • Technical Parameters : Monitor purity thresholds (≥96% MNB content) and moisture levels (≤1.5%) as per standardized quality criteria .
  • Regulatory Standards : Refer to feed additive guidelines (e.g., GB/T 26442-2010) for stability testing protocols, including accelerated aging studies .

What methodologies are optimal for detecting MNB in biological matrices such as serum or tissue homogenates?

Q. Methodological Approach :

  • Chemiluminescence : Employ chemiluminescent assays with luminol or perylene-based systems, as demonstrated in studies quantifying MNB in pharmaceutical preparations and biological fluids .
  • Chromatographic Separation : Use reversed-phase HPLC coupled with electrochemical detection for high sensitivity, particularly in complex matrices like liver microsomes .
  • Validation : Cross-validate results using mass spectrometry (LC-MS) to confirm specificity, especially when MNB coexists with redox-active compounds like menadione derivatives .

What are the critical considerations in synthesizing high-purity MNB for controlled in vivo studies?

Q. Methodological Approach :

  • Synthetic Routes : Traditional methods involve oxidizing 2-methylnaphthalene with chromium(VI) reagents, but prioritize alternative pathways (e.g., enzymatic or microbial synthesis) to reduce toxic byproducts .
  • Purification : Use recrystallization in ethanol-water mixtures to achieve crystalline MNB (melting point: 182°C) with minimal impurities .
  • Complexation Stability : Verify the bisulfite-nicotinamide linkage via nuclear magnetic resonance (NMR) to ensure structural integrity, as dissociation can alter bioavailability .

How does MNB’s redox cycling activity influence cytochrome P450 (CYP)-mediated metabolic pathways?

Q. Methodological Approach :

  • In Vitro Models : Incubate MNB with human recombinant CYP enzymes (e.g., CYP3A4, CYP1A2) and NADPH to measure competitive inhibition of substrate metabolism (e.g., parathion → paraoxon conversion) .
  • Redox Monitoring : Quantify superoxide radical formation using electron paramagnetic resonance (EPR) or fluorescent probes (e.g., dihydroethidium) to correlate MNB’s redox cycling with CYP suppression .
  • In Vivo Validation : Administer MNB to rodent models pre-exposed to organophosphates; assess mitigation of neurotoxicity via cholinesterase activity assays .

How can contradictory findings on MNB’s bioavailability in avian models be resolved?

Q. Methodological Approach :

  • Dose-Response Studies : Compare MNB’s efficacy at varying doses (e.g., 1–5 mg/kg diet) in chicks, controlling for baseline niacin levels to isolate vitamin K-specific effects .
  • Bioavailability Markers : Measure prothrombin time (PT) and plasma phylloquinone levels as functional indicators of vitamin K activity, alongside hepatic NAD+ levels for niacin bioavailability .
  • Dietary Interactions : Account for matrix effects (e.g., lipid content) that may enhance or inhibit MNB absorption, as seen in studies using soy-based vs. fishmeal diets .

What experimental models are suitable for studying MNB’s interactions with other vitamins in metabolic pathways?

Q. Methodological Approach :

  • Co-Supplementation Studies : Design factorial experiments in rodents or poultry to assess synergies/antagonisms between MNB and fat-soluble vitamins (e.g., vitamin E) or B-complex vitamins (e.g., riboflavin) .
  • Omics Integration : Use transcriptomics (RNA-seq) to identify genes regulated by MNB in pathways like NAD+ synthesis or oxidative stress response, comparing outcomes with nicotinamide-only treatments .
  • Tissue-Specific Analysis : Profile MNB metabolites (e.g., menadione, nicotinamide) in liver, kidney, and plasma using LC-MS to map compartment-specific interactions .

How can researchers address variability in MNB’s efficacy across species or physiological states?

Q. Methodological Approach :

  • Comparative Trials : Conduct parallel studies in monogastric (e.g., swine) vs. ruminant models to evaluate species-specific metabolism, leveraging MNB’s water solubility in feed formulations .
  • Disease Models : Induce metabolic stressors (e.g., oxidative liver injury) in rodents to test MNB’s therapeutic potential under pathological conditions, using biomarkers like glutathione (GSH) depletion .
  • Pharmacokinetic Profiling : Calculate MNB’s half-life (t½) and tissue distribution via radiolabeled (<sup>14</sup>C) MNB in different species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.